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Compound of Interest

Compound Name: 1-Methylindolin-5-amine

CAS No.: 64180-07-0

Cat. No.: B1603054

Get Quote

Executive Summary & Fragment Profile
1-Methylindolin-5-amine is a high-value "seed" fragment used to interrogate binding pockets

in kinases, GPCRs, and epigenetic targets. Unlike its oxidized counterpart (1-methylindole), the

indoline scaffold possesses a non-planar, puckered geometry (sp³ character at C2/C3). This

"escape from flatland" is critical in modern FBDD to access unique vectors in protein binding

sites that flat aromatic systems cannot reach.

The N-methyl group at position 1 locks the conformation and modulates solubility, while the

primary amine at position 5 serves as a high-reactivity "growth vector" for rapid library

elaboration.

Physicochemical Profile (Rule of Three Compliance)
The molecule is an ideal FBDD starting point, strictly adhering to the Astex "Rule of Three"

(Ro3).
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Property Value Ro3 Criteria Status

Molecular Weight 148.21 Da < 300 Da ✅ Ideal

cLogP ~1.4 - 1.8 < 3.0 ✅ Ideal

H-Bond Donors 2 (Amine NH2) < 3 ✅ Pass

H-Bond Acceptors 2 (Ring N, Amine N) < 3 ✅ Pass

TPSA ~38 Å² < 60 Å² ✅ Permeable

Rotatable Bonds 0 (Rigid Core) < 3
✅ Entropically

Favorable

Critical Handling & QC Protocols
Context: Indolines are susceptible to spontaneous oxidation to indoles upon exposure to air

and light. Impurities (oxidation products) can cause False Positives in screening assays (e.g.,

PAINS).

Protocol A: Purity Verification & Storage
Storage: Store solid at -20°C under Argon/Nitrogen atmosphere.

Solubilization: Dissolve in anhydrous DMSO-d6 (for NMR) or DMSO (for SPR).

QC Step: Before any screen, acquire a 1H-NMR.

Pass Criteria: Distinct doublets/multiplets for C2/C3 protons (approx. 2.8–3.4 ppm).

Fail Criteria: Appearance of aromatic protons at C2/C3 (approx. 6.5–7.5 ppm), indicating

oxidation to 1-methylindole.

Screening Methodologies
Due to the low molecular weight (148 Da), binding affinities (

) are likely in the millimolar range (0.1 mM – 5 mM). Standard biochemical assays (IC50) are
often insufficiently sensitive.
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Protocol B: Ligand-Observed STD-NMR Screening
Saturation Transfer Difference (STD) NMR is the gold standard for validating this fragment's

binding to a target protein.

Reagents:

Target Protein (Recombinant, >95% pure).

Fragment: 1-Methylindolin-5-amine (200 mM stock in DMSO-d6).

Buffer: D2O-based phosphate buffer (pH 7.4), 100 mM NaCl.

Step-by-Step Workflow:

Sample Preparation:

Prepare a 500 µL sample containing 10 µM Protein and 500 µM Fragment (50:1 excess).

Control: Prepare a sample with 500 µM Fragment without protein (to rule out aggregation).

Pulse Sequence Setup:

Use a standard STD pulse sequence (e.g., stddiff on Bruker).

On-Resonance Irradiation: Set saturation pulse at -1.0 ppm or 12.0 ppm (protein

methyls/amides) for 2 seconds.

Off-Resonance Irradiation: Set at 30 ppm (control).

Data Acquisition:

Acquire 128–256 scans.

Perform subtraction (Off-Resonance minus On-Resonance).

Analysis:
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Hit Validation: If the aromatic signals of the 1-methylindolin-5-amine appear in the

difference spectrum, the fragment is binding.

Epitope Mapping: Compare integral intensities. Protons receiving the strongest saturation

transfer are in closest contact with the protein surface.

Synthetic Elaboration (Fragment Growing)
Once binding is confirmed, the 5-amine position is the primary vector for "growing" the

fragment to increase potency.

Protocol C: Amide Coupling (Hit-to-Lead)
This protocol couples the fragment with a carboxylic acid library (R-COOH) to probe adjacent

hydrophobic pockets.

Reaction:

Procedure:

Preparation: In a 96-well reaction block, dispense 0.1 mmol of carboxylic acid building block.

Activation: Add 0.1 mmol HATU (dissolved in DMF) and 0.2 mmol DIPEA. Shake for 5

minutes.

Coupling: Add 0.1 mmol 1-Methylindolin-5-amine (dissolved in DMF).

Incubation: Seal and shake at Room Temperature for 12 hours.

Work-up (Parallel):

Evaporate DMF (Genevac or N2 blowdown).

Resuspend in DMSO/MeOH (1:1).

Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Validation: Verify mass via LC-MS.
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Rationale: The amide bond creates a rigid linker and introduces a Hydrogen Bond Acceptor

(carbonyl) and Donor (NH), often critical for backbone interactions in kinase hinge regions.

Visualization: FBDD Workflow for Indoline Scaffolds
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Figure 1: Workflow for utilizing 1-Methylindolin-5-amine from fragment library to lead

generation.

Mechanistic Insight & Case Studies
Why this Scaffold?

Kinase Inhibitors: The indoline core mimics the purine ring of ATP. The 5-amine position often

corresponds to the solubilizing region or the "sugar pocket" of the kinase.

Reference Context: Similar scaffolds (indolinones) are found in drugs like Sunitinib

(Sutent), where the core hydrogen bonds with the kinase hinge region [1].

GPCRs: The basic nitrogen (if not acylated) or the elaborated amide can interact with

Aspartate residues in aminergic GPCR binding pockets.

Structural Elaboration Pathways
The following diagram illustrates how to chemically expand the fragment based on the protein

pocket requirements.
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Figure 2: Divergent synthetic pathways for elaborating the 5-amine growth vector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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